molecular formula C14H11BrN4 B3024427 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole CAS No. 138402-33-2

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole

Cat. No. B3024427
CAS RN: 138402-33-2
M. Wt: 315.17 g/mol
InChI Key: SQHHMZHHIXPMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole, also known as BMTT, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BMTT is a tetrazole derivative that possesses unique properties that make it a promising candidate for research in the fields of chemistry, biology, and medicine.

Advantages and Limitations for Lab Experiments

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is stable under a range of conditions. 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole is also fluorescent, which makes it useful for imaging studies. However, 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole has limited solubility in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole. One area of interest is the development of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole derivatives with improved solubility and bioavailability. Another area of interest is the study of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole as a potential drug for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole may have potential applications in the field of materials science, where it could be used as a building block for the synthesis of novel materials.

Scientific Research Applications

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole has been studied for its potential applications in various fields of research. In chemistry, 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole has been used as a building block for the synthesis of other tetrazole derivatives. In biology, 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole has been studied for its potential as a fluorescent probe for imaging of biological systems. In medicine, 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole has been studied for its potential as an anticancer agent and as a drug for the treatment of neurological disorders.

properties

IUPAC Name

5-[2-[4-(bromomethyl)phenyl]phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHHMZHHIXPMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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